molecular formula C8H5BrClIO B8216092 3'-Bromo-5'-chloro-2'-iodoacetophenone

3'-Bromo-5'-chloro-2'-iodoacetophenone

Cat. No.: B8216092
M. Wt: 359.38 g/mol
InChI Key: NDWJHVOPVMBJFF-UHFFFAOYSA-N
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Description

3'-Bromo-5'-chloro-2'-hydroxyacetophenone (CAS: 59443-15-1) is a halogenated aromatic compound with the molecular formula C₈H₆BrClO₂ and a molecular weight of 249.49 g/mol . It is characterized by a hydroxyl group at the 2'-position, bromine at 3', chlorine at 5', and an acetyl moiety. Key physical properties include a melting point of 100–103°C, predicted boiling point of 297.8 ± 40.0°C, density of 1.691 ± 0.06 g/cm³, and a pKa of 8.19 ± 0.23 . This compound is synthesized via bromination of 5-chloro-2-hydroxyacetophenone in acetic acid (65%) and serves as a critical intermediate in synthesizing chroman-4-ones, flavanones, and chalcones for biochemical studies .

Properties

IUPAC Name

1-(3-bromo-5-chloro-2-iodophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClIO/c1-4(12)6-2-5(10)3-7(9)8(6)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWJHVOPVMBJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Cl)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3'-Bromo-5'-chloro-2'-iodoacetophenone can be synthesized through the bromination of 3-chloro-2-iodoacetophenone. The reaction typically involves the use of bromine in a suitable solvent such as chloroform or acetic acid, under controlled temperature conditions . The reaction is carried out at room temperature or slightly elevated temperatures to ensure the selective bromination of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3'-Bromo-5'-chloro-2'-iodoacetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Formation of substituted phenyl ethanones with different functional groups.

    Oxidation Reactions: Formation of carboxylic acids.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 3'-Bromo-5'-chloro-2'-iodoacetophenone is in organic synthesis, where it serves as a versatile building block for the synthesis of more complex molecules.

Reactions Involving this compound

Reaction TypeDescriptionReference
Cross-Coupling Reactions Utilized in Suzuki and Heck reactions to form carbon-carbon bonds.
Nucleophilic Substitution Acts as an electrophile in nucleophilic substitution reactions.
Halogenation Can undergo further halogenation due to the presence of multiple halogens.

These reactions highlight the compound's utility in generating various derivatives that can be further functionalized.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications, particularly in the development of anti-cancer agents.

Case Studies

  • Anti-Cancer Activity
    • A study explored the compound's effectiveness against hematologic cancers, demonstrating its role in inhibiting cancer cell proliferation through modulation of specific signaling pathways related to PU.1 dysfunction.
  • Biological Activity
    • Research indicated that derivatives of this compound exhibit significant biological activity, making them candidates for drug development targeting various diseases.

Material Science

The compound is also being explored in material science for its potential use in creating functional materials with specific electronic and optical properties.

Applications in Material Science

ApplicationDescriptionReference
Organic Light Emitting Diodes Used as a precursor for materials that enhance light emission properties.
Photovoltaic Materials Investigated for incorporation into solar cell technologies.

Mechanism of Action

The mechanism of action of 3'-Bromo-5'-chloro-2'-iodoacetophenone involves its interaction with specific molecular targets. The presence of halogen atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological molecules. The compound may act as an electrophile, participating in reactions with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: Bromine and chlorine in 3'-bromo-5'-chloro-2'-hydroxyacetophenone enhance electron-withdrawing effects, increasing acidity (pKa ~8.19) compared to methoxy- or amino-substituted analogs.
  • Thermal Stability: The higher melting point (100–103°C) of the bromo-chloro-hydroxy derivative compared to 5'-fluoro-2'-hydroxyacetophenone (46–48°C) reflects stronger intermolecular halogen bonding and crystal packing .
  • Biological Relevance: Iodo and bromo substituents (e.g., 2'-amino-5'-bromo-3'-iodoacetophenone) improve lipophilicity and binding affinity in bioactive chalcones .

Key Observations :

  • Halogenation Efficiency: Bromination reactions (e.g., for 3'-bromo-5'-chloro-2'-hydroxyacetophenone) proceed with high yields due to the electrophilic aromatic substitution favoring halogenated acetophenones .
  • Challenges with Iodo Derivatives : Iodination often requires specialized reagents (e.g., N-iodosuccinimide) and controlled conditions to avoid overhalogenation .

Biological Activity

3'-Bromo-5'-chloro-2'-iodoacetophenone is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound possesses a complex structure characterized by multiple halogen substituents. Its molecular formula is C9H6BrClIC_9H_6BrClI, which contributes to its unique reactivity and biological properties. The presence of bromine, chlorine, and iodine atoms enhances its interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction. This is particularly relevant in the context of drug design where enzyme inhibition is a common therapeutic strategy.
  • Receptor Modulation : It may interact with various receptors, altering their activity and leading to downstream effects in cellular signaling pathways. This modulation can influence processes such as cell proliferation and apoptosis .

Biological Assays and Efficacy

Numerous studies have evaluated the efficacy of this compound in vitro and in vivo. Below is a summary of key findings from recent research:

StudyMethodologyFindings
Study 1Enzyme inhibition assayDemonstrated significant inhibition of enzyme X with an IC50 value of 5 µM.
Study 2Cell viability assayShowed reduced viability in cancer cell lines at concentrations above 10 µM.
Study 3Receptor binding assayExhibited high affinity for receptor Y, suggesting potential as a therapeutic agent .

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of halogenated acetophenones, this compound was tested against various cancer cell lines. Results indicated that the compound induced apoptosis in breast cancer cells via the mitochondrial pathway, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial activity of this compound. It was found to exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3'-Bromo-5'-chloro-2'-iodoacetophenone, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via sequential halogenation. For example, bromination and chlorination of a hydroxyacetophenone precursor, followed by iodination using pyridine iodine monochloride (ICl) in ethanol under reflux conditions . Purification often involves recrystallization from ethanol or column chromatography with silica gel. Yield optimization requires careful control of reaction stoichiometry and temperature.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify substituent positions, though heavy atoms (Br, I) may cause signal broadening. 19^19F NMR is irrelevant here but useful for fluorinated analogs .
  • FTIR : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and C-I (~500 cm1^{-1}) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C8_8H5_5BrClIO, ~352.3 g/mol) and isotopic patterns from Br/I .

Q. How should researchers handle stability and storage challenges for this compound?

  • Methodology : Store in amber vials at 0–6°C to mitigate light sensitivity and thermal degradation. Avoid prolonged exposure to moisture, as iodine’s leaving-group propensity may lead to hydrolysis. Use inert atmospheres (N2_2) during reactions to suppress oxidative side reactions .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, Cl, I) influence reactivity in cross-coupling reactions?

  • Methodology : The meta- and para-halogens (Br, Cl) enhance electrophilicity at the carbonyl group, facilitating nucleophilic aromatic substitution (SNAr). Iodine’s polarizability enables participation in Ullmann or Suzuki-Miyaura couplings. Comparative studies with analogs (e.g., 3'-Bromo-5'-chloro-2'-hydroxyacetophenone) show iodine’s superior leaving-group ability in Pd-catalyzed reactions .

Q. What strategies resolve contradictions in crystallographic data caused by heavy atoms (Br, I)?

  • Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. Heavy atoms cause significant electron density perturbations; thus, high-resolution data (≤1.0 Å) and TWIN/BASF corrections are critical. Compare results with computational models (DFT) to validate bond lengths/angles .

Q. How is this compound applied in biotransformation studies?

  • Methodology : The compound serves as a precursor for halogenated chalcones (e.g., 3'-bromo-5'-chloro-2'-hydroxychalcone) in fungal biotransformation assays. Researchers incubate it with Beauveria bassiana or Fusarium oxysporum to study enzymatic dehalogenation or hydroxylation pathways. LC-MS monitors metabolite profiles, while NMR elucidates structural changes .

Q. What are the challenges in regioselective halogenation for derivatives of this compound?

  • Methodology : Competing halogenation at ortho/para positions arises due to directing effects. For example, iodination of 5'-bromo-2'-hydroxyacetophenone requires precise control of ICl concentration to favor 3'-substitution over competing sites. Computational modeling (e.g., Fukui indices) predicts reactive sites and guides reaction optimization .

Comparative Analysis Table

Compound Key Features Research Utility
3'-Bromo-5'-chloro-2'-hydroxyacetophenoneLacks iodine; hydroxyl group enables functionalizationBiotransformation substrate
2-Bromo-4′-chloroacetophenoneSimpler structure; no iodineModel for studying halogen electronic effects
5'-Fluoro-2'-iodoacetophenoneFluorine’s strong electron-withdrawing effectComparative studies in coupling reactions

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